Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic acid
Overview
Description
Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic acid is a chemical compound with a polyalicyclic structure that has been the subject of various studies due to its potential applications in the synthesis of polyimides and other polymers. The compound is characterized by its unique bicyclic ring system and multiple carboxylic acid functionalities, which offer diverse reactivity and the possibility to form complex molecular architectures .
Synthesis Analysis
The synthesis of derivatives of this compound has been achieved through a one-pot Diels-Alder reaction, which is a reliable method for constructing the bicyclic core with high precision . Additionally, the synthesis of related compounds has been explored through reactions such as the Wittig reaction and the Pauson-Khand reaction, which further demonstrate the versatility of the bicyclic scaffold in synthetic chemistry .
Molecular Structure Analysis
The molecular structure of this compound and its derivatives is crucial for their reactivity and properties. The bicyclic core provides a rigid framework that can influence the overall molecular conformation and the spatial arrangement of the carboxylic acid groups. This rigidity is beneficial for the formation of stable polyimides and other polymers with desirable mechanical and thermal properties .
Chemical Reactions Analysis
The carboxylic acid groups present in this compound are reactive sites that can undergo various chemical reactions, including polycondensation with aromatic diamines to form polyimides . These reactions are typically carried out in polar aprotic solvents such as N,N-dimethylacetamide (DMAc) and can lead to the formation of poly(amic acid)s, which can be further processed into polyimides through thermal imidization .
Physical and Chemical Properties Analysis
The physical and chemical properties of polymers derived from this compound are notable for their solubility in polar solvents and their thermal stability. The polyimides synthesized from this compound exhibit no significant weight loss up to temperatures around 360°C to 400°C, indicating excellent thermal stability, which is a desirable characteristic for materials used in high-temperature applications . The solubility of these polymers in a variety of solvents also suggests potential for processing into films and coatings with specific mechanical properties .
Scientific Research Applications
Synthesis and Transformations
Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic acid and its derivatives are pivotal in various synthetic processes. The Diels–Alder reaction is particularly significant for preparing these compounds. This synthesis often involves derivatization of the olefinic C=C double bond and the transformation of dianhydride derivatives with nitrogen-containing nucleophiles (Hren, Polanc, & Kočevar, 2008).
Polymer Science
This compound plays a crucial role in the development of new poly(amide-imide)s (PAIs) and other polymers, offering high thermal stability and unique structural features. For example, it has been used to create thermally stable poly(amide-imide)s with inherent viscosities ranging from 0.49–0.95 dl/g, demonstrating significant heat resistance (Faghihi & Hajibeygi, 2011). Additionally, polyimides derived from this compound exhibit excellent solubility and thermal stability, with no significant weight loss up to approximately 360°C (Itamura et al., 1993).
Crystal Growth and Design
This compound also contributes to the field of crystal growth and design. It has been utilized in reactions with alkali metal hydroxides to form a series of complexes, which are primarily three-dimensional frameworks. These complexes exhibit diverse bonding schemes and coordination modes, making them of interest in crystallography and materials science (Thuéry & Masci, 2010).
Microwave-Assisted and Ionic-Liquid-Catalyzed Esterification
The compound is also used in innovative synthetic methods, such as microwave-assisted and ionic-liquid-catalyzed esterification. This approach leads to the efficient production of ester derivatives, which are then subjected to base-catalyzed isomerization reactions (Hren, Perdih, Polanc, & Kočevar, 2011).
Flame Retardancy and Thermal Stability
The compound is integral in synthesizing flame-retardant and thermally stable materials. Poly(amide-imide)s derived from this compound exhibit high thermal stability, making them potential candidates for flame-retardant thermoplastic materials (Faghihi, Hajibeygi, & Shabanian, 2009).
Mechanism of Action
Target of Action
Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic acid, also known as Bicyclooctenetetracarboxylic dianhydride, is primarily used as a molecular scaffold for derivatization
Mode of Action
The compound can be derivatized by amines to form succinimides, while the octene part of the molecule favors electrophilic substitution and olefin metathesis . This allows for a wide range of chemical reactions and the creation of various derivatives with different properties and potential applications.
Biochemical Pathways
Its derivatives, such as the thermo-cured cycloaliphatic polyamic acid and photo-cured cycloaliphatic polyamic ester, are used in the production of cycloaliphatic polyimide films . These films have applications in various industries, including electronics and aerospace, due to their excellent thermal, mechanical, and electrical properties.
Result of Action
The primary result of the action of this compound is the formation of various derivatives through chemical reactions . These derivatives can then be used in the synthesis of materials with desirable properties, such as the aforementioned cycloaliphatic polyimide films .
Action Environment
The efficacy and stability of this compound and its reactions are influenced by various environmental factors. For instance, it is moisture-sensitive, and its container should be kept tightly closed . It should also be stored away from oxidizing agents . These precautions help to maintain the integrity of the compound and ensure the success of its reactions.
Safety and Hazards
Future Directions
properties
IUPAC Name |
bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O8/c13-9(14)5-3-1-2-4(7(5)11(17)18)8(12(19)20)6(3)10(15)16/h1-8H,(H,13,14)(H,15,16)(H,17,18)(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKDVBBSUAGJUBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2C(C(C1C(C2C(=O)O)C(=O)O)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30556924 | |
Record name | Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30556924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
16672-29-0 | |
Record name | Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30556924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the typical synthetic routes to obtain bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic acid derivatives?
A1: The Diels-Alder cycloaddition reaction stands out as a key method for synthesizing this compound derivatives. This reaction commonly employs substituted pyran-2-ones or other suitable dienes with maleic anhydride as the dienophile []. For instance, reacting 3-benzoylamino-pyran-2-ones with maleic anhydride in the presence of 1,2,3,4-tetrahydronaphthalene yields the desired this compound 2,3;5,6-dianhydride derivatives [].
Q2: How does the structure of this compound lend itself to forming diverse coordination complexes with metal ions?
A2: this compound (H4L) exhibits versatile coordination behavior due to its four carboxylic acid groups. These groups can act as chelating, mono-, bi-, tri-, or tetradentate ligands, facilitating interactions with various metal ions []. This adaptability allows the formation of complexes with alkali metals (Li+, Na+, K+, Rb+, Cs+) and alkaline earth metals like Ba2+ []. The resulting complexes exhibit diverse structural motifs, ranging from two-dimensional assemblies to intricate three-dimensional frameworks [].
Q3: Can you provide an example of how this compound acts as a bridging ligand in coordination polymers?
A3: In the complex [(UO2)3(HL3)2(H2O)6]·10H2O, where HL3 represents the trianion of this compound, the ligand effectively bridges uranyl ions (UO22+) []. Each ligand molecule coordinates to three uranyl ions through its carboxylate groups, adopting a T-shaped configuration within the resulting two-dimensional assembly []. This bridging action contributes to the formation of layered structures characterized by a distinctive herringbone arrangement of twelve-membered rings [].
Q4: How does the presence of a bridgehead amide group influence the reactivity of this compound derivatives?
A4: Introducing a bridgehead amide group to this compound derivatives significantly influences their reactivity, particularly in base-catalyzed isomerization reactions []. Interestingly, instead of promoting desymmetrization, the bridgehead amide group favors the retention of symmetry during these transformations []. This effect highlights the importance of substituent effects in controlling the reactivity and stereochemical outcomes of reactions involving these bicyclic systems.
Q5: What applications have been explored for polymers incorporating the this compound moiety?
A5: Polyesterimides containing the bicyclo[2.2.2]oct-7-ene ring within their backbone have been synthesized and characterized []. These polymers exhibit good solubility in common organic solvents like m-cresol, dimethylformamide, dimethylacetamide, and dimethylsulfoxide []. Notably, they also demonstrate promising thermal stability, withstanding temperatures above 350°C []. These properties suggest their potential suitability for applications requiring materials with a combination of solubility and thermal resistance.
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